molecular formula C20H17NO4 B11299402 Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11299402
M. Wt: 335.4 g/mol
InChI Key: IKPPUXDQIQGXSB-UHFFFAOYSA-N
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Description

Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoxepin ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 8-methyl-1-benzoxepin-4-yl carbonyl chloride with methyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzoxepin ring and benzoate ester moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern.

    4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic routes.

  • 12-methyl1benzoxepino[3,4-b]quinolin-13(6H)-ones : Structurally related compounds with potential pharmaceutical applications.

Uniqueness

Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO4/c1-13-3-4-15-12-16(9-10-25-18(15)11-13)19(22)21-17-7-5-14(6-8-17)20(23)24-2/h3-12H,1-2H3,(H,21,22)

InChI Key

IKPPUXDQIQGXSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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